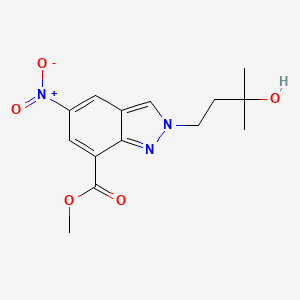
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitro group, a hydroxy group, and a carboxylate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of an indazole derivative followed by esterification and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted esters or alcohols.
科学的研究の応用
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ester groups may also play roles in modulating the compound’s activity and bioavailability.
類似化合物との比較
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: Shares the hydroxy and methyl groups but lacks the indazole and nitro functionalities.
Methyl 3-hydroxy-2-methylenebutyrate: Similar ester structure but different functional groups.
Uniqueness
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C14H17N3O5 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC名 |
methyl 2-(3-hydroxy-3-methylbutyl)-5-nitroindazole-7-carboxylate |
InChI |
InChI=1S/C14H17N3O5/c1-14(2,19)4-5-16-8-9-6-10(17(20)21)7-11(12(9)15-16)13(18)22-3/h6-8,19H,4-5H2,1-3H3 |
InChIキー |
WPDGZUXACPWOKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCN1C=C2C=C(C=C(C2=N1)C(=O)OC)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860268.png)
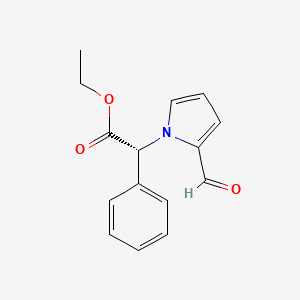
![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)

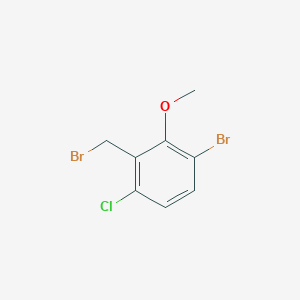
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860298.png)
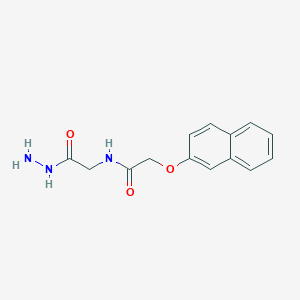
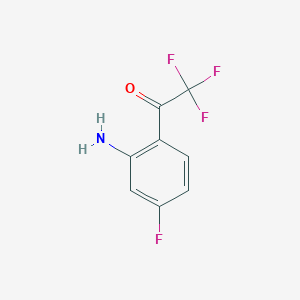

![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12860334.png)

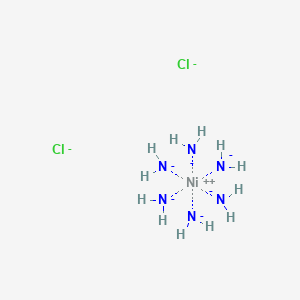
![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)

